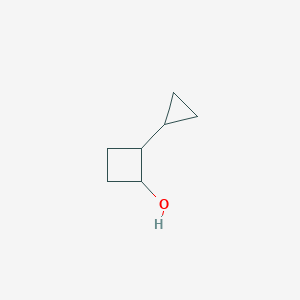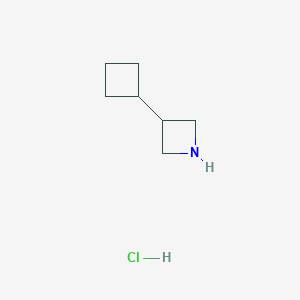![molecular formula C12H14F3N B1433036 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine CAS No. 1423024-05-8](/img/structure/B1433036.png)
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine
説明
“1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine” is a chemical compound with the CAS Number: 1423024-05-8 . It has a molecular weight of 229.25 and its IUPAC name is 1-[4-(trifluoromethyl)phenyl]-4-penten-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Kinetic Resolution of Enantiomers
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers .
- Methods of Application: The process involves lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Extraction of Nickel Ions
- Scientific Field: Inorganic Chemistry .
- Application Summary: A compound with a similar structure, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, was used in the extraction of Ni ions .
- Methods of Application: The ligand was used for the selective extraction and spectrophotometric determining the Ni 2+ ion in natural water .
- Results: Under optimized conditions, the calibrating curve was linear over a nickel concentration range of 9.2×10 −7 –8.4×10 −3 M. The detecting limit of this method was 6.0×10 −7 M Ni 2+ .
Synthesis of Homochiral Secondary Alcohols
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of homochiral secondary alcohols, which provide building blocks for a wide range of biologically active compounds .
- Methods of Application: The process involves lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry .
- Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various pharmaceuticals .
- Methods of Application: The process involves the substitution of a hydrogen atom with a trifluoromethyl group .
- Results: The trifluoromethyl group is strongly electron-withdrawing, which can be treated as a purely electron-withdrawing group during compound development .
Synthesis of 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one
- Scientific Field: Organic Chemistry .
- Application Summary: The compound is used in the synthesis of 1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one .
- Methods of Application: The process involves the substitution of a hydrogen atom with a trifluoromethyl group .
- Results: The trifluoromethyl group is strongly electron-withdrawing, which can be treated as a purely electron-withdrawing group during compound development .
Synthesis of Trifluoromethylpyridines
- Scientific Field: Organic Chemistry .
- Application Summary: The trifluoromethyl group is used in the synthesis of trifluoromethylpyridines, which are key intermediates in the synthesis of various pharmaceuticals .
- Methods of Application: The process involves the substitution of a hydrogen atom with a trifluoromethyl group .
- Results: The trifluoromethyl group is strongly electron-withdrawing, which can be treated as a purely electron-withdrawing group during compound development .
Safety And Hazards
特性
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWQGYOFVGCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



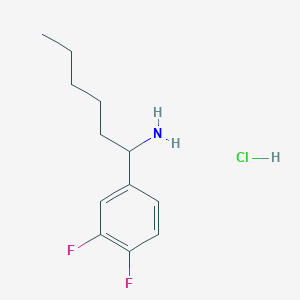
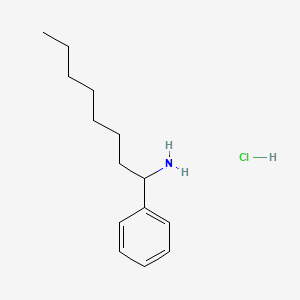
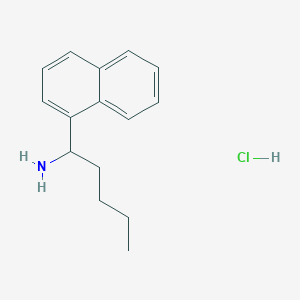
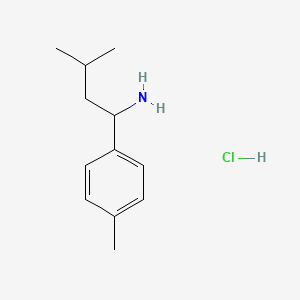

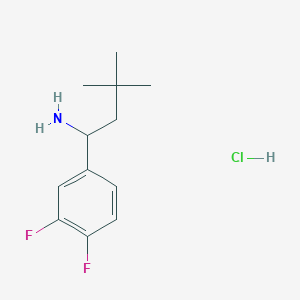
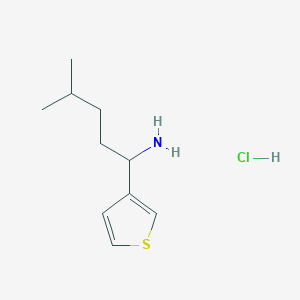
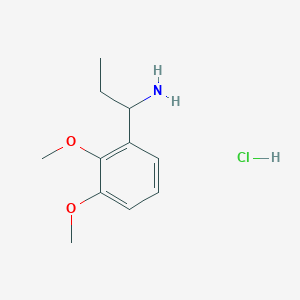
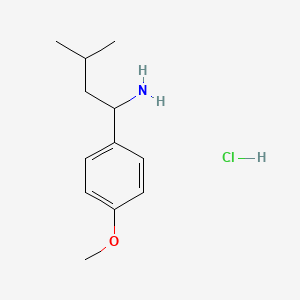
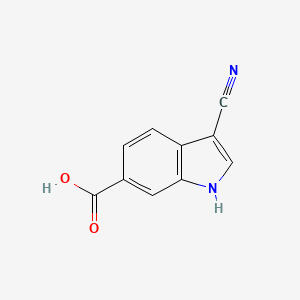
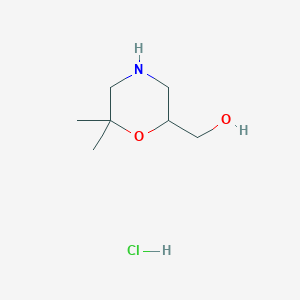
![1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432974.png)
